molecular formula C8H6F2N2O B13712498 6,7-Difluorobenzoxazole-2-methanamine

6,7-Difluorobenzoxazole-2-methanamine

Cat. No.: B13712498
M. Wt: 184.14 g/mol
InChI Key: BKCWSPYDXLLTFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Difluorobenzoxazole-2-methanamine is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of two fluorine atoms at the 6th and 7th positions of the benzoxazole ring and a methanamine group at the 2nd position. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Difluorobenzoxazole-2-methanamine typically involves the reaction of 2-aminophenol with appropriate fluorinated reagents. One common method includes the use of 2-aminophenol and 2,6-difluorobenzaldehyde under acidic conditions to form the benzoxazole ring. The resulting intermediate is then treated with methanamine to introduce the methanamine group at the 2nd position .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6,7-Difluorobenzoxazole-2-methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazole derivatives .

Scientific Research Applications

6,7-Difluorobenzoxazole-2-methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-Difluorobenzoxazole-2-methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The fluorine atoms enhance the compound’s binding affinity and stability, making it a potent bioactive molecule. The exact pathways and targets depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluorobenzo[d]oxazol-2-yl)methanamine hydrochloride
  • 6-Methoxybenzo[d]thiazol-2-yl)methanamine hydrochloride
  • 6-Chlorobenzo[d]oxazol-2-yl)methanamine hydrochloride

Uniqueness

6,7-Difluorobenzoxazole-2-methanamine is unique due to the presence of two fluorine atoms, which significantly influence its chemical and biological properties. The fluorine atoms enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C8H6F2N2O

Molecular Weight

184.14 g/mol

IUPAC Name

(6,7-difluoro-1,3-benzoxazol-2-yl)methanamine

InChI

InChI=1S/C8H6F2N2O/c9-4-1-2-5-8(7(4)10)13-6(3-11)12-5/h1-2H,3,11H2

InChI Key

BKCWSPYDXLLTFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1N=C(O2)CN)F)F

Origin of Product

United States

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